4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene

5-Lipoxygenase inhibition Metabolic stability Catechol bioisostere

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene (CAS 609368-34-5) is a synthetic, polyfunctional benzene derivative with the molecular formula C₁₅H₂₂O₂S₂ and a molecular weight of 298.46 g/mol. The molecule is characterized by three distinct substituents on the aromatic ring: a bis(ethylsulfanyl)methyl dithioacetal group at the 4-position, a methoxy group at the 2-position, and an allyloxy (prop-2-en-1-yloxy) group at the 1-position.

Molecular Formula C15H22O2S2
Molecular Weight 298.5 g/mol
CAS No. 609368-34-5
Cat. No. B12597819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene
CAS609368-34-5
Molecular FormulaC15H22O2S2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCSC(C1=CC(=C(C=C1)OCC=C)OC)SCC
InChIInChI=1S/C15H22O2S2/c1-5-10-17-13-9-8-12(11-14(13)16-4)15(18-6-2)19-7-3/h5,8-9,11,15H,1,6-7,10H2,2-4H3
InChIKeyGMVHHINURDHXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene (CAS 609368-34-5): Procurement-Ready Physicochemical and Structural Profile


4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene (CAS 609368-34-5) is a synthetic, polyfunctional benzene derivative with the molecular formula C₁₅H₂₂O₂S₂ and a molecular weight of 298.46 g/mol . The molecule is characterized by three distinct substituents on the aromatic ring: a bis(ethylsulfanyl)methyl dithioacetal group at the 4-position, a methoxy group at the 2-position, and an allyloxy (prop-2-en-1-yloxy) group at the 1-position . This substitution pattern places the compound within the broader class of bis-S-alkylbenzene derivatives, which are disclosed in the patent literature as inhibitors of 5-lipoxygenase (5-LOX) and are expected to exhibit reduced in vivo metabolic lability compared to catechol-based inhibitors [1]. The compound is supplied as a screening compound for non-human research applications, with a catalog designation EVT-12731981 .

1
5-LOX pathway inhibition study fit — bis-S-alkylbenzene class designed as catechol-free screening compound for lipoxygenase target engagement research
2
Reported metabolic stability design context — dithioacetal replacement of catechol motif may support reduced metabolic lability per patent class disclosure
3
Membrane permeability screening context — high predicted lipophilicity supports cell-based assay workflows requiring passive membrane permeation

Why 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene Cannot Be Substituted by Generic Bis-S-Alkylbenzene or Eugenol Analogs


Generic substitution within the bis-S-alkylbenzene class or with simpler allyloxy-methoxybenzenes such as eugenol or allyleugenol is precluded by the unique confluence of three pharmacophoric elements in a single molecule. The substitution of the 4-hydroxy group (common to phenolic 5-LOX inhibitors) with the lipophilic bis(ethylsulfanyl)methyl dithioacetal group is designed to enhance metabolic stability, as the patent literature explicitly identifies the dihydroxybenzene (catechol) motif as a liability due to rapid in vivo metabolism [1]. Simultaneously, the presence of the allyloxy group at the 1-position introduces a reactive olefin that can participate in covalent or mechanism-based interactions with lipoxygenase enzymes, a feature absent in analogs where this position is occupied by a free hydroxyl or methoxy group [1]. Finally, the ethyl substituents on the dithioacetal confer distinct steric and lipophilic properties compared to methyl or propyl homologs, directly affecting enzyme binding site complementarity and partition coefficients. These three features—metabolic stabilization through dithioacetal replacement of the catechol motif, allyloxy-mediated reactivity, and tunable alkylthio lipophilicity—must be evaluated simultaneously; altering any single element yields a compound with fundamentally different pharmacological and physicochemical behavior.

Target
Bis(ethylsulfanyl)methyl dithioacetal at 4-position; allyloxy at 1-position; methoxy at 2-position
Catechol-based 5-LOX inhibitors
Metabolic stability profile may differ substantially; catechol motif is documented as rapidly metabolized in vivo — dithioacetal replacement may shift clearance pathway but direct comparative data are not available
Target
Allyloxy ether at 1-position; non-ionizable hydrogen-bond acceptor
Eugenol / allyleugenol analogs
Free phenolic hydroxyl vs. allyloxy ether may alter LOX binding mode and phase II conjugation profile; allyloxy class may engage distinct active-site residues vs. phenolic inhibitors
Target
Bis(ethylsulfanyl)methyl group; ethyl chain length on both thioethers
Methylthio / propylthio homologs
Alkyl chain length may affect enzyme binding-site complementarity and lipophilicity; ethyl represents an intermediate steric profile — methyl or propyl homologs may shift target engagement and partition behavior

4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene: Quantitative Differentiation Evidence from Structural Class and Physicochemical Comparisons


Metabolic Stability Differentiation: Bis(ethylsulfanyl)methyl Dithioacetal vs. Catechol Motif in 5-LOX Inhibitors

The bis-S-alkylbenzene patent (US 4,933,329) explicitly teaches that prior art 5-LOX inhibitors bearing a dihydroxybenzene (catechol) structure, such as caffeic acid and its derivatives (EP-A-0163270), are disadvantageous because they are liable to be metabolized in vivo [1]. The invention's bis-S-alkylbenzene derivatives, including the structural class of which the target compound is a member, are designed to eliminate this catechol moiety by replacing at least one hydroxyl with an alkylthio substituent, thereby achieving metabolic stabilization while retaining 5-LOX inhibitory activity [1]. The target compound carries no free phenolic hydroxyl groups; the 4-position bears the bis(ethylsulfanyl)methyl group, and the 1-position bears an allyloxy group, fully replacing the catechol motif .

Metabolic stability design
Class-level inference
Catechol motif absent; dithioacetal + allyloxy replace all phenolic -OH groups
Reported metabolic stabilization design context
Patent class disclosure; no direct metabolic stability data for this compound
5-Lipoxygenase inhibition Metabolic stability Catechol bioisostere

Lipophilicity Comparison: Predicted LogP of Target Compound vs. Caffeic Acid and Eugenol Benchmarks

The target compound has a predicted LogP of 4.76 (ALogP) as reported by Chemsrc . Caffeic acid, a benchmark 5-LOX inhibitor with a catechol structure, has an experimental LogP of approximately 1.15 (PubChem). Eugenol (4-allyl-2-methoxyphenol), a natural allyloxy-methoxybenzene comparator, has an experimental LogP of approximately 2.49. The target compound is thus approximately 3.6 log units (approximately 4000-fold in partition coefficient) more lipophilic than caffeic acid and approximately 2.3 log units (approximately 200-fold) more lipophilic than eugenol, owing to the bis(ethylsulfanyl)methyl dithioacetal group replacing polar hydroxyl or simple allyl substituents.

Lipophilicity comparison
Cross-study comparable
ALogP 4.76; ΔLogP ≈ +3.61 vs. caffeic acid; ≈ 4000-fold higher partition coefficient
Supports membrane permeability screening context
Predicted ALogP; formulation strategy may require adjustment vs. polar comparators
Lipophilicity Membrane permeability LogP prediction

Alkylthio Substituent Differentiation: Ethyl vs. Methyl Dithioacetal in 5-LOX Inhibitor Class

US Patent 4,933,329 claims bis-S-alkylbenzene derivatives wherein the S-alkyl groups (R₁ and R₂) each contain 1 to 4 carbon atoms, with a preference that R₁ and R₂ represent the same alkyl group [1]. The patent further teaches that the substituent R₂S is preferably located at the meta-position with respect to R₁S on the phenyl ring [1]. The target compound bears identical ethyl groups on both sulfur atoms (ethylsulfanyl), distinguishing it from the methylthio and propylthio homologs that would also fall within the patent scope. Within the broader 5-LOX inhibitor patent literature, ethylthio substituents have been associated with potent inhibition: for example, the compound 3,9-bis[(ethylthio)methyl]-K-252a (CEP-1347) demonstrates potent biological activity with an IC₅₀ of 20 ± 2 nM for JNK1 inhibition, illustrating the capacity of ethylthio-bearing pharmacophores to engage kinase and related enzyme active sites with high affinity [2].

Alkylthio chain length
Class-level inference
Ethyl on both thioethers; intermediate between methyl and propyl homologs
Chain-length context for enzyme binding review
No direct 5-LOX IC₅₀ comparison data across homologs; CEP-1347 JNK1 data shown for scaffold context only
Structure-activity relationship Alkylthio substituent Enzyme binding pocket

Allyloxy vs. Hydroxy Group Differentiation: Implications for Covalent Target Engagement in Lipoxygenase Inhibition

A 2015 patent review on 15-lipoxygenase inhibitors categorizes active compounds into heterocyclic, phenolic, allyl, and allyloxy derivatives, explicitly recognizing the allyloxy moiety as a distinct pharmacophoric class for lipoxygenase inhibition [1]. The target compound bears an allyloxy group at the 1-position, which is structurally distinct from the free phenolic hydroxyl present in eugenol (4-allyl-2-methoxyphenol) and the carboxylic acid of caffeic acid. Allyloxy-bearing inhibitors such as 4-allyloxyaniline amides have been reported as potent 15-LOX inhibitors, with molecular docking studies revealing hydrogen bonding interactions between the allyloxy oxygen and conserved active-site histidine residues (His513 and Gln716 in soybean LOX) [2]. This suggests that the allyloxy group of the target compound may engage lipoxygenase active sites through a distinct binding mode compared to phenolic or carboxylic acid-bearing analogs.

Allyloxy vs. hydroxyl
Class-level inference
Allyloxy ether is non-ionizable H-bond acceptor; phenolic -OH is ionizable donor/acceptor
Binding-mode differentiation context
4-Allyloxyaniline amides reported as potent 15-LOX inhibitors; target compound binding mode requires confirmation
Allyloxy pharmacophore Covalent inhibition 15-Lipoxygenase

Recommended Research and Procurement Scenarios for 4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene (CAS 609368-34-5)


5-Lipoxygenase Inhibitor Lead Optimization: Replacing Catechol Motifs with Metabolically Stable Dithioacetal Bioisosteres

This compound is best deployed as a late-stage lead optimization candidate or tool compound in 5-LOX drug discovery programs where the metabolic instability of catechol-based inhibitors (e.g., caffeic acid derivatives) has been identified as a critical liability. The bis(ethylsulfanyl)methyl dithioacetal at the 4-position serves as a direct bioisosteric replacement for the metabolically labile 4-hydroxyl group, consistent with the design principles disclosed in US Patent 4,933,329 [1]. Procurement for structure-activity relationship (SAR) studies should benchmark this compound against the corresponding 4-hydroxy analog (Bis(ethylthio)methyl-2-methoxyphenol, CAS 100520-59-0) to quantify the contribution of the allyloxy group to potency, selectivity, and metabolic stability.

Allyloxy Pharmacophore Profiling: Differentiating Reversible vs. Mechanism-Based Lipoxygenase Inhibition

The compound's 1-allyloxy substituent places it within the allyloxy class of lipoxygenase inhibitors recognized in the 15-LOX patent literature [2]. It is suitable for head-to-head biochemical profiling against eugenol (4-allyl-2-methoxyphenol) to determine whether the allyloxy ether contributes to reversible competitive inhibition (via hydrogen bonding to conserved His/Gln residues) or to mechanism-based irreversible inactivation through the allylic olefin. Such studies are critical for selecting between reversible and covalent inhibition strategies in LOX-targeted anti-inflammatory programs.

Membrane Permeability and Intracellular Target Engagement Assays Leveraging High Predicted Lipophilicity

With a predicted ALogP of 4.76 , the compound is substantially more lipophilic than canonical 5-LOX tool compounds such as caffeic acid (LogP ~1.15) or zileuton (LogP ~2.0). This property makes it uniquely suited for cell-based assays requiring efficient passive membrane permeation to engage intracellular 5-LOX at the nuclear envelope. Researchers should procure this compound when designing cellular 5-LOX inhibition assays where poor membrane permeability of polar comparator compounds has previously limited intracellular target engagement. Parallel artificial membrane permeability assay (PAMPA) comparison against eugenol and caffeic acid is recommended to experimentally validate the permeability advantage.

Chemical Biology Probe Development: Polypharmacology Assessment Against Kinase and Lipoxygenase Panels

The bis(ethylthio)methyl motif is found in the potent JNK inhibitor CEP-1347 (3,9-bis[(ethylthio)methyl]-K-252a; JNK1 IC₅₀ = 20 nM) [3], suggesting that the target compound's dithioacetal group may confer affinity for kinase ATP-binding sites in addition to lipoxygenase catalytic domains. This compound is therefore valuable as a chemical biology probe for assessing polypharmacology across the LOX and kinase families. Procurement for broad-panel profiling (e.g., against a panel of 50–100 kinases plus 5-LOX, 12-LOX, and 15-LOX isoforms) can reveal whether the ethylthio scaffold represents a privileged structure for dual LOX/kinase inhibition or whether selectivity can be tuned through the allyloxy and methoxy substituents.

Application
Selection Property
Validation Focus
5-LOX pathway inhibition studies
Metabolic stability design context
Dithioacetal bioisostere review vs. catechol scaffold
Lipoxygenase pharmacophore profiling
Allyloxy binding-mode context
Reversible vs. mechanism-based inhibition review
Cellular target engagement assays
Membrane permeability context
Intracellular LOX exposure review
Kinase-LOX polypharmacology profiling
Ethylthio scaffold context
Panel selectivity review across LOX and kinase families
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